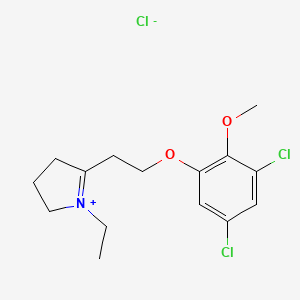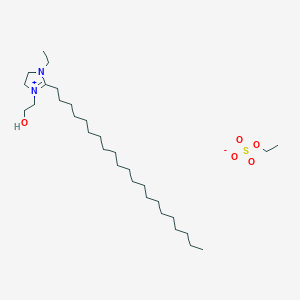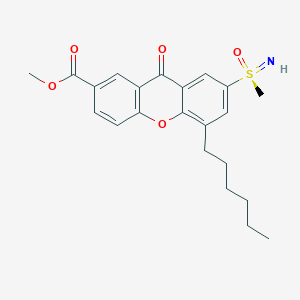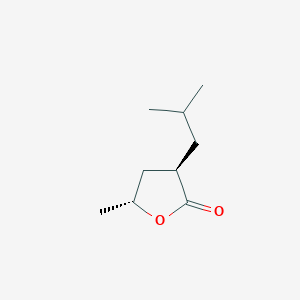
2-Isobutyl-gamma-valerolactone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Isobutyl-gamma-valerolactone is a chemical compound belonging to the class of lactones Lactones are cyclic esters that are commonly found in nature and are known for their diverse applications in various fields
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Isobutyl-gamma-valerolactone typically involves the hydrogenation and subsequent cyclization of levulinic acid or its esters. This process can be carried out using bifunctional metal-acid catalysts under mild conditions. The reaction conditions often include temperatures lower than 200°C and pressures ≤ 1MPa, with secondary alcohols like isopropanol serving as hydrogen donors .
Industrial Production Methods: Industrial production of this compound can be achieved through catalytic transfer hydrogenation followed by cyclization (CTHC) of levulinic acid and its esters. This method is advantageous as it uses secondary alcohols as hydrogen donors, eliminating the need for external hydrogen sources and reducing the reliance on scarce noble metals .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Isobutyl-gamma-valerolactone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted lactones or esters
Wissenschaftliche Forschungsanwendungen
2-Isobutyl-gamma-valerolactone has a wide range of applications in scientific research:
Chemistry: Used as a green solvent and intermediate for the synthesis of high-value chemicals.
Biology: Investigated for its potential as a biodegradable solvent in biological systems.
Medicine: Explored for its use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of biopolymers, fuel additives, and as a flavoring agent
Wirkmechanismus
The mechanism of action of 2-Isobutyl-gamma-valerolactone involves its interaction with various molecular targets and pathways:
Molecular Targets: It can interact with enzymes and proteins, altering their activity.
Pathways Involved: It can participate in metabolic pathways, influencing the synthesis and degradation of biomolecules
Vergleich Mit ähnlichen Verbindungen
Gamma-valerolactone (GVL): A closely related compound with similar properties and applications.
N-methyl-2-pyrrolidone (NMP): An aprotic, highly dipolar solvent.
Dimethylformamide (DMF): Another aprotic solvent with high dipolarity
Uniqueness: 2-Isobutyl-gamma-valerolactone stands out due to its lower toxicity and biodegradability compared to NMP and DMF. Its potential as a green solvent and its applications in sustainable industrial processes make it a valuable compound in the field of green chemistry .
Eigenschaften
CAS-Nummer |
72845-84-2 |
|---|---|
Molekularformel |
C9H16O2 |
Molekulargewicht |
156.22 g/mol |
IUPAC-Name |
(3R,5R)-5-methyl-3-(2-methylpropyl)oxolan-2-one |
InChI |
InChI=1S/C9H16O2/c1-6(2)4-8-5-7(3)11-9(8)10/h6-8H,4-5H2,1-3H3/t7-,8-/m1/s1 |
InChI-Schlüssel |
LOSCWWBVSMNURE-HTQZYQBOSA-N |
Isomerische SMILES |
C[C@@H]1C[C@H](C(=O)O1)CC(C)C |
Kanonische SMILES |
CC1CC(C(=O)O1)CC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


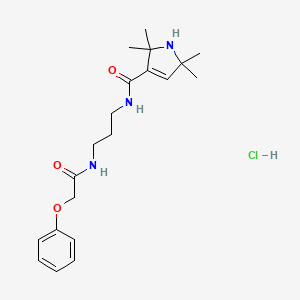


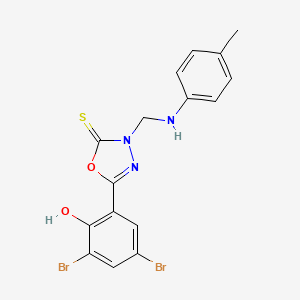

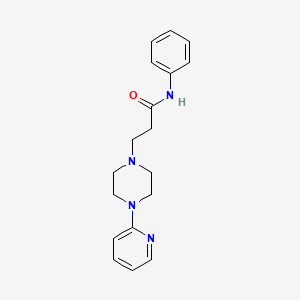

![2,3,5,5',6,6'-Hexahydro-2'-mercapto-2,6,6'-trithioxo[3,3'-BI-4H-thiopyran]-4,4'-dione](/img/structure/B12695598.png)

![Decyl 5-butyl-5-[[3-(decyloxy)-3-oxopropyl]thio]-9-oxo-10-oxa-4,6-dithia-5-stannaicosanoate](/img/structure/B12695605.png)

